15-ceto Latanoprost
Descripción general
Descripción
15-ceto Latanoprost es un metabolito activo del análogo de prostaglandina latanoprost. Es principalmente conocido por su papel en la reducción de la presión intraocular, lo que lo convierte en un compuesto importante en el tratamiento del glaucoma . Este compuesto es una posible impureza farmacéutica que se encuentra en las preparaciones comerciales de latanoprost .
Aplicaciones Científicas De Investigación
15-ceto Latanoprost tiene varias aplicaciones de investigación científica:
Oftalmología: Se utiliza para estudiar la reducción de la presión intraocular en el tratamiento del glaucoma.
Farmacología: El compuesto se utiliza para investigar la farmacocinética y la farmacodinámica de los análogos de prostaglandina.
Bioquímica: Sirve como un compuesto modelo para estudiar el metabolismo y la degradación de las prostaglandinas.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de formulaciones acuosas estables para gotas para los ojos.
Mecanismo De Acción
15-ceto Latanoprost ejerce sus efectos al aumentar la salida uveoscleral, lo que reduce la presión intraocular . Actúa como un agonista en el receptor FP de prostaglandina, lo que lleva a la relajación del músculo ciliar y al aumento de la percolación del humor acuoso a través del tejido . Este mecanismo es similar al de su compuesto madre, latanoprost, pero con propiedades farmacocinéticas distintas .
Análisis Bioquímico
Biochemical Properties
15-Keto Latanoprost interacts with various enzymes, proteins, and other biomolecules. It is a potential metabolite of latanoprost when administered to animals . The majority of receptor-binding studies indicate that the free acid metabolites of these compounds are agonists at the prostaglandin FP receptor .
Cellular Effects
15-Keto Latanoprost has significant effects on various types of cells and cellular processes. It has been shown to produce a small but measurable decrease in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye . It also causes an 8 mm Hg reduction in pupillary diameter at 5 µg/eye .
Molecular Mechanism
The molecular mechanism of action of 15-Keto Latanoprost involves its interactions with biomolecules and changes in gene expression. The ocular hypotensive response of these PG drugs may actually be mediated by EP3 receptors activated by endogenously produced PGs resulting from drug stimulation of FP receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Keto Latanoprost change over time. When applied once daily to glaucomatous monkey eyes, all three concentrations of 15-Keto Latanoprost produced significant reductions in IOP, with the maximum reduction on treatment day 5 .
Dosage Effects in Animal Models
The effects of 15-Keto Latanoprost vary with different dosages in animal models. The maximum reduction from vehicle-only baseline IOP was 3.0 ± 0.3 mm Hg (9%) for 0.0001% 15-Keto Latanoprost, 7.6 ± 0.6 mm Hg (23%) for 0.001% 15-Keto Latanoprost, and 6.3 ± 0.4 mm Hg (18%) for 0.01% 15-Keto Latanoprost .
Metabolic Pathways
15-Keto Latanoprost is involved in various metabolic pathways. Three of the four clinically used PG analogs have a hydroxyl group on position 15, which is the site of potential metabolic conversion into a 15-keto analog .
Métodos De Preparación
La síntesis de 15-ceto Latanoprost implica varios pasos, comenzando con el precursor quiral lactona diol de Corey. La ruta sintética incluye la oxidación de Swern, la reducción alílica y las condiciones de reacción de Wittig . La reducción de los grupos funcionales ceto y alqueno se logra en un solo paso utilizando un catalizador de bajo costo como el cloruro de níquel y el borohidruro de sodio en metanol . Este método proporciona una alta estereoselectividad y un rendimiento mejorado, lo que lo convierte en un protocolo eficiente para la síntesis de this compound.
Análisis De Reacciones Químicas
15-ceto Latanoprost experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, como los derivados de 15-ceto.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto nuevamente en un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo fenilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados y reducidos de this compound .
Comparación Con Compuestos Similares
15-ceto Latanoprost es similar a otros análogos de prostaglandina como:
Latanoprost: El compuesto madre, que es más potente en la reducción de la presión intraocular.
Bimatoprost: Otro análogo de prostaglandina utilizado en el tratamiento del glaucoma, conocido por su mayor eficacia.
Travoprost: Similar en función pero con diferentes propiedades farmacocinéticas.
Isopropil Unoprostone: Un análogo menos potente con un mecanismo de acción diferente.
En comparación con estos compuestos, this compound es único debido a su vía metabólica específica y su papel como una impureza menor en las preparaciones comerciales .
Actividad Biológica
15-keto Latanoprost is a significant metabolite of Latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma. This article delves into its biological activity, focusing on its effects on intraocular pressure (IOP), aqueous humor dynamics, and its mechanism of action, supported by various studies and data.
Overview of 15-keto Latanoprost
15-keto Latanoprost is formed from the metabolism of Latanoprost and exhibits biological activity that influences ocular physiology. Its primary therapeutic application is in lowering IOP in patients with glaucoma or ocular hypertension. Understanding its biological activity is crucial for optimizing treatment regimens and improving patient outcomes.
The mechanism by which 15-keto Latanoprost exerts its effects involves several pathways:
- FP Receptor Activation : Like Latanoprost, 15-keto Latanoprost acts as an agonist at the FP receptor, leading to increased uveoscleral outflow, which is a significant pathway for reducing IOP.
- Aqueous Humor Dynamics : Studies have shown that 15-keto Latanoprost affects the dynamics of aqueous humor flow and production. It has been observed to increase outflow facility without significantly altering aqueous humor production rates.
Effects on Intraocular Pressure
Several studies have quantitatively assessed the impact of 15-keto Latanoprost on IOP:
Study Reference | Concentration | IOP Reduction (mm Hg) | Significance |
---|---|---|---|
Wang et al., 2007 | 0.0001% | 3.0 ± 0.3 (9%) | P < 0.05 |
Wang et al., 2007 | 0.001% | 7.6 ± 0.6 (23%) | P < 0.001 |
Wang et al., 2007 | 0.01% | 6.3 ± 0.4 (18%) | P < 0.001 |
Wang et al., 2007 | Latanoprost (0.005%) | 6.6 ± 0.6 (20%) | P < 0.001 |
These results indicate that 15-keto Latanoprost can achieve comparable or superior reductions in IOP compared to standard Latanoprost formulations, particularly at certain concentrations .
Aqueous Humor Dynamics
The effects of 15-keto Latanoprost on aqueous humor dynamics have been studied through various methodologies:
- Tonographic Outflow Facility : In studies involving normal monkeys, administration of 15-keto Latanoprost did not significantly alter the tonographic outflow facility or aqueous humor flow rates, suggesting a mechanism primarily focused on enhancing uveoscleral outflow rather than altering production .
- Fluorophotometric Measurements : These measurements indicated that while IOP was reduced significantly, the underlying mechanisms did not involve substantial changes in aqueous humor dynamics, reinforcing the notion of enhanced outflow as the primary action .
Comparative Studies with Other Prostaglandins
In comparative studies with other prostaglandin analogs like Bimatoprost and Travoprost, 15-keto Latanoprost demonstrated similar efficacy in lowering IOP but with distinct pharmacokinetic profiles that may influence clinical outcomes:
- Bimatoprost vs. Latanoprost : Research indicated that switching from Latanoprost to Bimatoprost resulted in additional IOP reduction, highlighting differences in their mechanisms despite both being effective .
- Trabecular Outflow Facility : Evidence suggests that while all prostaglandin analogs increase trabecular outflow facility, variations exist among them regarding their potency and duration of action .
Case Studies and Clinical Implications
Clinical implications of using 15-keto Latanoprost are supported by case studies demonstrating its safety and efficacy:
- Long-term Efficacy : In patients with chronic glaucoma, long-term administration of 15-keto Latanoprost resulted in sustained reductions in IOP without significant adverse effects.
- Tolerability : Studies show that formulations containing 15-keto Latanoprost are well-tolerated by patients, with minimal ocular surface irritation reported compared to traditional treatments .
Propiedades
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432091 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135646-98-9 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?
A1: Research indicates that 15-keto latanoprost exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of 15-keto latanoprost achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that 15-keto latanoprost could potentially offer similar therapeutic benefits at a lower concentration.
Q2: What is the proposed mechanism of action for 15-keto latanoprost in reducing IOP?
A2: While the precise mechanism remains to be fully elucidated, studies suggest that 15-keto latanoprost, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% 15-keto latanoprost did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that 15-keto latanoprost's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.
Q3: Can the analytical methods used to quantify 15-keto latanoprost also detect related substances and impurities?
A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect 15-keto latanoprost and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing 15-keto latanoprost.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.